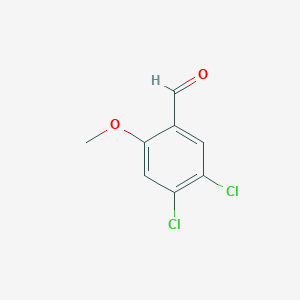

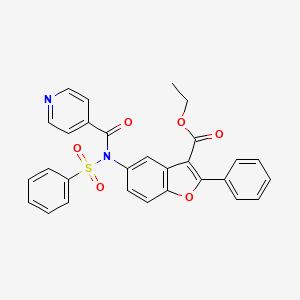

![molecular formula C21H18N2O3S2 B2495595 2-(4-(Ethylsulfonyl)phenyl)-N-(Naphtho[2,1-d]thiazol-2-yl)acetamid CAS No. 941931-42-6](/img/structure/B2495595.png)

2-(4-(Ethylsulfonyl)phenyl)-N-(Naphtho[2,1-d]thiazol-2-yl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by researchers at the University of California, San Francisco, and has since been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

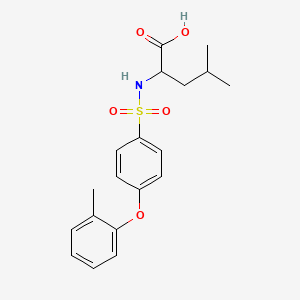

Arzneimittelforschung und -entwicklung

Das in dieser Verbindung vorhandene Naphtho[2,3-b]furan-4,9-dion-Gerüst hat in der pharmazeutischen Forschung Aufmerksamkeit erregt. Forscher untersuchen sein Potenzial als Gerüst für neuartige Medikamentenkandidaten. Insbesondere Naphtho[2,3-b]furan-4,9-dione und ihre synthetischen Analoga haben vielseitige biologische Aktivitäten gezeigt, darunter Antitumorwirkungen, Zytotoxizität, antivirale Aktivität und Hemmung der Keratinozytenhyperproliferation .

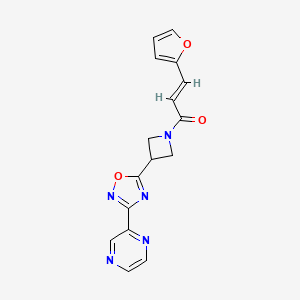

Grüne Chemie

Die lichtinduzierte [3+2]-Cycloadditionsreaktion, die zur Synthese dieser Verbindung verwendet wird, stellt einen grünen und effizienten Ansatz dar. Unter umweltfreundlichen Bedingungen werden verschiedene Titelverbindungen mit exzellenter Regioselektivität und funktioneller Gruppentoleranz erhalten. Diese Methode trägt zu nachhaltigen Chemiepraktiken bei .

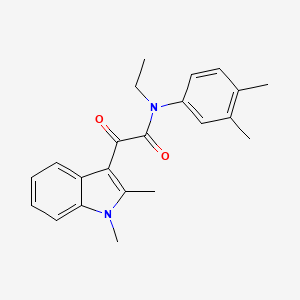

Synthese von Naphtho[2,1-d]oxazolen

Unter Verwendung leicht verfügbarer Naphthole und Amine haben Forscher eine praktikable Synthese von Naphtho[2,1-d]oxazolen entwickelt. Diese Methode verwendet TEMPO als Sauerstoffquelle und zeigt eine hervorragende funktionelle Gruppentoleranz. Die resultierenden Naphtho[2,1-d]oxazole finden Anwendung in bioaktiven Molekülen und dotierten Materialien .

Reverse Hydrogenolyse zur Herstellung von Naphtho[2,3-b]furan-4,9-dion

Ein umgekehrter Hydrogenolyseprozess ermöglicht die Kupplung von 2-Hydroxy-1,4-Naphthochinonen mit Olefinen zur Herstellung von Naphtho[2,3-b]furan-4,9-dionen und Wasserstoff (H₂). Diese Reaktion, die von kommerziell erhältlichem Pd/C katalysiert wird, bietet einen intrinsischen Weg zu diesem wichtigen Strukturmotiv .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-2-(4-ethylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)23-21-22-18-12-9-15-5-3-4-6-17(15)20(18)27-21/h3-12H,2,13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGZEXJWPCQMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2495524.png)

![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)

![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)